molecular formula C18H19NO5S B6751853 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B6751853
M. Wt: 361.4 g/mol
InChI Key: AISPFDKKYZPTIS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride under alkaline conditions. The intermediate product is then treated with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide involves the inhibition of specific enzymes. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-19(9-15-12-23-17-4-2-3-5-18(17)24-15)25(20,21)16-7-6-13-10-22-11-14(13)8-16/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPFDKKYZPTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)S(=O)(=O)C3=CC4=C(COC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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